Home > Products > Screening Compounds P98804 > 3-((1-(2-Phenylacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
3-((1-(2-Phenylacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile - 2034322-45-5

3-((1-(2-Phenylacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Catalog Number: EVT-2581155
CAS Number: 2034322-45-5
Molecular Formula: C17H16N4O2
Molecular Weight: 308.341
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-((1-(2-Phenylacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that belongs to the class of pyrazine derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly as a kinase inhibitor, which has implications in cancer therapy and other diseases. The structure of this compound incorporates multiple functional groups that contribute to its biological activity.

Source and Classification

This compound can be classified under several categories:

  • Chemical Class: Pyrazine derivatives
  • Biological Activity: Potential kinase inhibitors
  • Source: The compound's synthesis and applications have been explored in various research studies, particularly those focusing on small molecule inhibitors in drug discovery .
Synthesis Analysis

The synthesis of 3-((1-(2-Phenylacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves several key steps:

  1. Formation of the Pyrrolidine Ring: Starting from commercially available precursors, the pyrrolidine moiety can be synthesized through cyclization reactions involving amines and carbonyl compounds.
  2. Acetylation: The introduction of the phenylacetyl group is achieved via acylation reactions, which can be facilitated by using acyl chlorides or anhydrides.
  3. Pyrazine Formation: The pyrazine ring is constructed through cyclization of appropriate precursors, which may involve condensation reactions under acidic or basic conditions.
  4. Final Coupling: The final structure is obtained by coupling the pyrrolidine derivative with the pyrazine core through etherification or similar reactions .
Molecular Structure Analysis

The molecular structure of 3-((1-(2-Phenylacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can be described as follows:

  • Molecular Formula: C_{17}H_{19}N_{3}O
  • Key Functional Groups:
    • Pyrazine ring
    • Carbonitrile group
    • Ether linkage
    • Phenylacetyl substituent

The compound's three-dimensional conformation plays a crucial role in its interaction with biological targets, particularly kinases.

Chemical Reactions Analysis

The reactivity of 3-((1-(2-Phenylacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile includes:

  1. Nucleophilic Substitution: The carbonitrile group can undergo nucleophilic attack, leading to various derivatives.
  2. Hydrolysis: In the presence of water and suitable catalysts, the carbonitrile can be hydrolyzed to form carboxylic acids.
  3. Acidic Conditions: Under acidic conditions, the ether bond may be cleaved, releasing phenolic compounds.

These reactions are significant for modifying the compound for enhanced biological activity or solubility .

Mechanism of Action

The mechanism of action for 3-((1-(2-Phenylacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile primarily involves:

  1. Kinase Inhibition: The compound binds to specific kinase domains, disrupting their activity and thereby inhibiting downstream signaling pathways involved in cell proliferation and survival.
  2. Binding Affinity: The interactions with amino acid residues in the active site of kinases are characterized by hydrogen bonding and hydrophobic interactions .

Data from biochemical assays indicate that this compound exhibits low nanomolar inhibition against certain kinases, making it a candidate for further development in therapeutic contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-((1-(2-Phenylacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile are critical for its application:

  • Solubility: Likely soluble in organic solvents such as dimethyl sulfoxide and ethanol but may have limited water solubility.
  • Stability: Stability under various pH conditions should be assessed, particularly concerning hydrolysis of the carbonitrile group.

These properties influence formulation strategies for drug delivery systems .

Applications

The primary applications of 3-((1-(2-Phenylacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile include:

  1. Medicinal Chemistry: As a potential kinase inhibitor, it may serve as a lead compound for developing new cancer therapies.
  2. Biochemical Research: Useful in studying kinase signaling pathways and their role in disease mechanisms.

Research into this compound continues to explore its efficacy and safety profile in preclinical models .

Synthetic Methodologies and Optimization

Multi-Step Synthesis Pathways for Pyrrolidine-Pyrazine Hybrid Scaffolds

The synthesis of 3-((1-(2-phenylacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile requires sequential assembly of its pyrrolidine, phenylacetyl, and pyrazine-carbonitrile components. Key strategic considerations include stereoselective functionalization of the pyrrolidine C3 position, chemoselective acylation of the pyrrolidine nitrogen, and efficient coupling of the pyrazine-carbonitrile moiety under mild conditions to preserve stereochemical integrity.

Cyclization Strategies for Pyrrolidine Core Functionalization

The stereodefined pyrrolidine core is synthesized via intramolecular cyclization or C(sp³)-H activation. A highly enantioselective route employs palladium-catalyzed C(sp³)-H arylation of proline precursors to install the C3 oxygen handle with >98% ee [1]. Alternative cyclization methods include:

  • Ring-Closing Metathesis (RCM): Using Grubbs II catalyst (0.5-2 mol%) on diene precursors (e.g., N-allyl-4-amino-but-1-enes) yields 3-hydroxypyrrolidines, though stereocontrol requires chiral auxiliaries.
  • Intramolecular SN₂ Displacement: Mesylate-activated amino alcohols cyclize at 80-100°C to form cis-3-hydroxypyrrolidines (dr > 5:1) [1].
  • Enzymatic Desymmetrization: Candida antarctica lipase B resolves racemic 3-hydroxyproline esters (E > 200) for chiral pool synthesis.

Table 1: Comparative Cyclization Methods for 3-Hydroxypyrrolidine Synthesis

MethodCatalyst/ReagentsStereoselectivityYield Range
C(sp³)-H ArylationPd(OAc)₂/L-Proline ligand>98% ee70-85%
Ring-Closing MetathesisGrubbs II catalystdr 1:1 (requires chiral control)60-75%
SN₂ CyclizationK₂CO₃, DMF, 80°Cdr >5:1 (cis)65-80%
Enzymatic ResolutionCAL-B, vinyl acetate>99% ee40-45% (theoretical max 50%)

C(sp³)-H activation emerges as the most efficient strategy, enabling direct C3 functionalization without prefunctionalized substrates [1].

Acylation Techniques for Phenylacetyl Group Incorporation

N-Acylation of 3-hydroxypyrrolidine demands chemo- and stereoselectivity to avoid O-acylation or racemization. Optimized protocols include:

  • Mixed Anhydride Method: Phenylacetyl chloride (1.1 eq.) reacted with N-methylmorpholine (1.2 eq.) generates an anhydride in situ, followed by pyrrolidine addition at -15°C to yield the N-acylated product (92% yield, no detectable racemization) [5].
  • Carbodiimide Coupling: EDC·HCl (1.5 eq.) with HOBt (1.5 eq.) in DMF couples phenylacetic acid to pyrrolidine at 0-5°C (85% yield, <1% ee loss) [2].
  • Schotten-Baumann Conditions: Aqueous NaOH (10%) with phenylacetyl chloride (1.05 eq.) in dichloromethane enables rapid acylation (≤5 min, 88% yield), but requires rigorous pH control to prevent hydrolysis.

Critical factors are temperature control (<0°C), equimolar reagent ratios, and non-nucleophilic bases (e.g., DIPEA) to suppress epimerization at C3 [5].

Etherification and Coupling Reactions for Pyrazine-Carbonitrile Assembly

The C3 oxygen-pyrrolidine/pyrazine linkage is forged via:

  • Mitsunobu Etherification: 3-Hydroxypyrrolidine + 3-hydroxypyrazine-2-carbonitrile (1.2 eq.), PPh₃ (1.5 eq.), DIAD (1.5 eq.) in THF at 0°C→25°C gives 60-70% yield but may invert stereochemistry [10].
  • Williamson Ether Synthesis: Sodium hydride (1.1 eq.) deprotonates pyrazinol, followed by addition of 3-bromopyrrolidine derivative (0.9 eq.) in DMF at 25°C (75-82% yield, retention of configuration) [10].
  • Suzuki-Miyaura Coupling: For prefunctionalized components, boronic ester of 3-hydroxypyrrolidine + 3-bromopyrazine-2-carbonitrile with Pd(PPh₃)₄ (5 mol%) in dioxane/H₂O (85°C, 12 h) achieves 80% yield with full stereoretention [10].

Table 2: Etherification/Coupling Efficiency with Stereochemical Outcomes

MethodConditionsYieldStereochemistryByproducts
MitsunobuPPh₃/DIAD, THF, 0-25°C60-70%InversionHydrazine derivatives
Williamson EtherNaH, DMF, 25°C75-82%RetentionAlkene formation
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 85°C80%RetentionHomocoupling

The Williamson method provides optimal balance of yield and stereocontrol for industrial-scale synthesis [10].

Comparative Analysis of Solid-Phase vs. Solution-Phase Synthetic Approaches

The hybrid scaffold synthesis employs divergent strategies with distinct advantages:

Solid-Phase Synthesis (SPS):

  • Resin Choice: Chlorotrityl resin (1.0-1.8 mmol/g loading) immobilizes Fmoc-3-hydroxypyrrolidine via carboxylate attachment [4].
  • Stepwise Assembly: Pyrazine-carbonitrile building blocks coupled using HATU/DIPEA (2:3 eq.) in DMF (30 min, RT), followed by phenylacylation with phenylacetic acid/DIC/HOBt (3:3:3 eq.) [4].
  • Cleavage: TFA/DCM (1:1) releases product in 46-52% overall yield with high purity (>90% HPLC).
  • Advantages: Simplifies purification, enables rapid analog synthesis via split-pool methods.

Solution-Phase Synthesis:

  • Linear Route: 3-Hydroxypyrrolidine → N-acylation → Williamson etherification → final purification.
  • Yield: 65-72% overall after column chromatography.
  • Advantages: Higher scalability (>100 g batches), no specialized equipment required [4].

Critical Trade-offs: SPS affords superior purity (reduced epimerization) but lower yields due to incomplete coupling/resin cleavage. Solution-phase offers scalability but requires meticulous chromatographic separation to remove diastereomers [4].

Catalytic Systems for Enhanced Stereochemical Control

Preserving C3 stereochemistry during coupling requires tailored catalysis:

  • Palladium-Catalyzed C-H Activation: Pd(OAc)₂ (5 mol%) with N-acetyl-L-leucine ligand enables β-C(sp³)-H arylation of proline derivatives, installing aryloxy groups with 99% ee retention [1].
  • Asymmetric Phase-Transfer Catalysis (PTC): N-Spiro quaternary ammonium salts (e.g., 2) catalyze alkylation of glycine imines, generating chiral 3-substituted pyrrolidines (90% ee) [3].
  • Organocatalyzed Acylation: DMAP derivatives (10 mol%) with N-Boc protection accelerate N-acylation while suppressing O-acylation (selectivity >50:1) and epimerization (<1% ee loss) [8].
  • Dynamic Kinetic Resolution (DKR): Shvo's catalyst (Ru complex, 2 mol%) racemizes stereolabile centers during enzymatic acylation, converting rac-3-hydroxypyrrolidine to enantiopure N-phenylacetyl product (98% ee, 85% yield) [5].

Key Insight: Pd-catalyzed C-H functionalization provides the most direct route to stereodefined intermediates, while PTC and DKR offer solutions for challenging resolutions [1] [5].

The synthesis of 3-((1-(2-phenylacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile exemplifies modern hybrid scaffold strategies, leveraging stereoselective cyclizations, chemoselective acylations, and catalytic stereocontrol to access structurally complex pharmacophores.

Properties

CAS Number

2034322-45-5

Product Name

3-((1-(2-Phenylacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

IUPAC Name

3-[1-(2-phenylacetyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile

Molecular Formula

C17H16N4O2

Molecular Weight

308.341

InChI

InChI=1S/C17H16N4O2/c18-11-15-17(20-8-7-19-15)23-14-6-9-21(12-14)16(22)10-13-4-2-1-3-5-13/h1-5,7-8,14H,6,9-10,12H2

InChI Key

UXJGATNSQPWEEZ-UHFFFAOYSA-N

SMILES

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)CC3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.